Product packaging for 1-Bromo-2,2,3,5-tetramethylhexane(Cat. No.:)

1-Bromo-2,2,3,5-tetramethylhexane

Cat. No.: B13178538
M. Wt: 221.18 g/mol
InChI Key: AWLCWPZXMOPCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The exploration of novel organic compounds is a driving force in the advancement of chemical sciences. 1-Bromo-2,2,3,5-tetramethylhexane, a highly branched bromoalkane, represents a fascinating, albeit less-studied, member of the alkyl halide family. Its significance is best understood through the lens of its structural complexity and the established importance of analogous compounds in synthetic organic chemistry.

Branched alkyl halides are pivotal building blocks in organic synthesis due to their unique reactivity profiles, which are heavily influenced by steric and electronic effects. The presence of bulky alkyl groups can direct the regioselectivity and stereoselectivity of reactions, making them invaluable in the construction of complex molecular architectures. These compounds serve as precursors to a wide array of functional groups and are instrumental in forming carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The reactivity of alkyl halides is largely dictated by the substitution pattern around the carbon atom bearing the halogen. Primary alkyl halides are typically excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. However, extensive branching, even at carbons adjacent to the reaction center (the β-carbon), can dramatically alter this reactivity. This steric hindrance can significantly slow down SN2 reactions and, in some cases, favor other reaction pathways such as elimination (E2) or unimolecular substitution (SN1) under appropriate conditions.

The field of highly substituted brominated alkanes is an active area of research, driven by the quest for new synthetic methodologies and a deeper understanding of reaction mechanisms. Current research often focuses on developing selective C-H bond activation and halogenation techniques to access structurally diverse bromoalkanes. These methods aim to overcome the challenges associated with the synthesis of sterically congested molecules.

Furthermore, the unique steric environment of highly substituted bromoalkanes makes them interesting substrates for studying the limits of classical reaction mechanisms and for the development of novel transformations that can tolerate or even leverage significant steric bulk. The behavior of such compounds in reactions involving organometallics, radical intermediates, and transition-metal catalysis is of particular interest to the synthetic community.

The systematic IUPAC name, this compound, precisely defines the structure of this molecule. The parent chain is a hexane (B92381), indicating a six-carbon backbone. Methyl groups are located at positions 2, 2, 3, and 5, and a bromine atom is attached to the first carbon.

This substitution pattern results in a molecule with significant steric congestion, particularly around the C1-C2 bond. The C1 carbon, bonded to the bromine, is a primary carbon. However, the adjacent C2 carbon is a quaternary center, being bonded to two methyl groups and the rest of the carbon chain. This arrangement is analogous to a neopentyl-type structure, which is well-known to exhibit dramatically reduced reactivity in SN2 reactions due to the steric hindrance impeding the backside attack of a nucleophile. masterorganicchemistry.comlibretexts.org The rate of SN2 reactions for neopentyl-type halides can be thousands of times slower than for unhindered primary alkyl halides. masterorganicchemistry.com

The presence of a chiral center at the C3 position (bonded to a hydrogen, a methyl group, the C2-containing fragment, and the C4-containing fragment) and another at the C5 position (bonded to a hydrogen, a methyl group, the C4 carbon, and the C6 methyl group) means that this compound can exist as multiple stereoisomers. The specific stereochemistry would be designated using the (R/S) notation.

Below is a table summarizing the key structural and chemical identifiers for the parent hydrocarbon and the brominated derivative.

Identifier 2,2,3,5-Tetramethylhexane This compound
Molecular Formula C10H22C10H21Br
IUPAC Name 2,2,3,5-TetramethylhexaneThis compound
Molar Mass 142.28 g/mol 221.18 g/mol
CAS Number 52897-09-3Not available in searched databases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21Br B13178538 1-Bromo-2,2,3,5-tetramethylhexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21Br

Molecular Weight

221.18 g/mol

IUPAC Name

1-bromo-2,2,3,5-tetramethylhexane

InChI

InChI=1S/C10H21Br/c1-8(2)6-9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3

InChI Key

AWLCWPZXMOPCDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C)(C)CBr

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2,2,3,5 Tetramethylhexane

Classical Approaches to Alkyl Bromide Synthesis Applicable to 1-Bromo-2,2,3,5-tetramethylhexane

The preparation of this compound can be approached through several classical synthetic routes, each with its own set of advantages and limitations, particularly when applied to a sterically hindered substrate.

Direct Halogenation of Highly Branched Alkanes

Direct bromination of an alkane involves the reaction of the hydrocarbon with elemental bromine, typically initiated by heat or UV light. This free-radical chain reaction is generally not selective, leading to a mixture of mono- and poly-halogenated products. The reactivity of hydrogen atoms in alkanes towards radical substitution is in the order of tertiary > secondary > primary. In the case of 2,2,3,5-tetramethylhexane, there are primary, secondary, and tertiary hydrogens, which would likely result in a complex mixture of brominated isomers, making the isolation of the desired 1-bromo product challenging.

Transformation from Corresponding Alcohols and Olefins

A more controlled approach to the synthesis of this compound involves the transformation of a corresponding alcohol or olefin.

The addition of hydrogen bromide (HBr) to an alkene is a common method for preparing alkyl bromides. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the bromide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate. To synthesize this compound, one would need to start with 2,2,3,5-tetramethylhex-1-ene. However, the addition of HBr to this alkene would be expected to follow Markovnikov's rule, leading to the formation of 2-bromo-2,2,3,5-tetramethylhexane as the major product, not the desired 1-bromo isomer. Anti-Markovnikov addition can be achieved by using HBr in the presence of peroxides, which proceeds via a free-radical mechanism. This would theoretically yield the desired this compound.

Table 1: Regioselectivity of HBr Addition to 2,2,3,5-tetramethylhex-1-ene

ReagentMechanismMajor Product
HBrIonic (Markovnikov)2-Bromo-2,2,3,5-tetramethylhexane
HBr, ROOR (peroxides)Free Radical (Anti-Markovnikov)This compound

The reaction of an alcohol with a brominating agent is a reliable method for the synthesis of alkyl bromides. For the preparation of this compound, the corresponding alcohol, 2,2,3,5-tetramethylhexan-1-ol, would be the required starting material. This primary alcohol can be converted to the target alkyl bromide using various reagents such as hydrogen bromide, phosphorus tribromide (PBr₃), or thionyl bromide (SOBr₂).

The reaction with HBr typically proceeds via an Sₙ2 mechanism for primary alcohols. youtube.com In this mechanism, the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by the bromide ion. youtube.com Given the steric hindrance around the reaction center in 2,2,3,5-tetramethylhexan-1-ol, the rate of this Sₙ2 reaction might be significantly reduced.

Table 2: Common Brominating Agents for Conversion of Alcohols to Alkyl Bromides

Brominating AgentByproducts
Hydrogen Bromide (HBr)H₂O
Phosphorus Tribromide (PBr₃)H₃PO₃
Thionyl Bromide (SOBr₂)SO₂, HBr

Named Reactions for Alkyl Bromide Preparation Relevant to Branched Substrates

Certain named reactions are particularly useful for the synthesis of alkyl halides, though their application to highly branched substrates must be carefully considered.

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, resulting in a longer alkane chain. byjus.comgeeksforgeeks.org While not a direct method for synthesizing this compound, an analogous approach could be envisioned for the synthesis of its parent alkane, 2,2,3,5-tetramethylhexane, from which the bromide could then be prepared. For instance, the coupling of isobutyl bromide and tert-butyl bromide could theoretically produce the desired carbon skeleton.

However, the Wurtz reaction has significant limitations. A major drawback is that it is most effective for the synthesis of symmetrical alkanes from a single type of alkyl halide. byjus.com When a mixture of two different alkyl halides is used, a mixture of three different alkanes is formed (R-R, R'-R', and R-R'), which are often difficult to separate. adichemistry.com Furthermore, the reaction is prone to side reactions, such as elimination, especially with sterically hindered alkyl halides, leading to the formation of alkenes. byjus.com Due to these limitations, the Wurtz reaction is generally not a suitable method for preparing unsymmetrical alkanes like 2,2,3,5-tetramethylhexane. askfilo.com

Table 3: Products of a Wurtz Reaction Between Isobutyl Bromide (R-X) and Tert-butyl Bromide (R'-X)

Reactant 1Reactant 2Coupling Product
Isobutyl bromideIsobutyl bromide2,5-Dimethylhexane (R-R)
Tert-butyl bromideTert-butyl bromide2,2,3,3-Tetramethylbutane (R'-R')
Isobutyl bromideTert-butyl bromide2,2,4,4-Tetramethylpentane (R-R')
Finkelstein Reaction Adaptations for Halogen Exchange

The Finkelstein reaction is a cornerstone of halogen exchange chemistry, traditionally involving the conversion of alkyl chlorides or bromides into alkyl iodides via a nucleophilic substitution (SN2) mechanism. adichemistry.combyjus.com In its classic form, the reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in an acetone solvent. wikipedia.org

However, the direct application of the classic Finkelstein reaction is generally ineffective for tertiary alkyl halides, such as the precursor to this compound. The SN2 mechanism is severely hindered at a tertiary carbon center, making direct displacement by a bromide ion unfeasible. adichemistry.com To overcome this limitation, adaptations involving Lewis acids have been developed. For the synthesis of tertiary alkyl bromides from other tertiary halides (e.g., chlorides or iodides), a modified Finkelstein-type reaction can be employed using a Lewis acid catalyst like zinc chloride (ZnCl₂) in a non-polar solvent such as carbon disulfide (CS₂). adichemistry.comjk-sci.com The Lewis acid coordinates to the leaving group, facilitating its departure and allowing the halide exchange to proceed where a standard SN2 reaction would fail.

Table 1: Comparison of Classical and Adapted Finkelstein Reactions for Tertiary Halides

Feature Classical Finkelstein Reaction Adapted Finkelstein Reaction
Substrate Primarily primary and secondary alkyl halides byjus.com Tertiary alkyl halides adichemistry.comjk-sci.com
Mechanism SN2 (Bimolecular Nucleophilic Substitution) adichemistry.com Lewis acid-assisted
Solvent Polar aprotic (e.g., Acetone) wikipedia.org Non-polar (e.g., CS₂) adichemistry.com
Catalyst Typically none Lewis acids (e.g., ZnCl₂, FeCl₃) jk-sci.com

| Driving Force | Precipitation of insoluble metal halide salt wikipedia.org | Facilitated leaving group departure |

Modern and Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers more sophisticated and direct routes to complex alkyl halides, moving beyond traditional substitution reactions. These advanced strategies often employ transition-metal catalysis and adhere to the principles of green chemistry.

Transition-Metal Catalyzed Processes for C-Br Bond Formation and Transformation

Transition-metal catalysis has revolutionized the synthesis of organohalides by enabling the use of less pre-functionalized starting materials and offering higher selectivity under milder conditions. acs.orgnih.gov These methods can forge C-Br bonds through novel mechanistic pathways, such as the direct functionalization of C-H bonds. nih.gov

Palladium-Catalyzed Approaches in Complex Alkane Functionalization

Palladium catalysis is a powerful tool for the direct functionalization of C(sp³)–H bonds in complex alkanes. This approach allows for the conversion of an unactivated C-H bond in a molecule like 2,2,3,5-tetramethylhexane directly into a C-Br bond. nih.gov The general mechanism often involves the formation of a palladacycle intermediate through C–H activation. labxing.comnih.gov This intermediate can then react with a bromine source to generate the desired alkyl bromide.

While specific studies on the palladium-catalyzed bromination of 2,2,3,5-tetramethylhexane are not prevalent, the methodology has been demonstrated on structurally complex substrates. These reactions typically proceed via a Pd(II)/Pd(IV) catalytic cycle. nih.gov An initial C–H activation forms a C-Pd bond, which is followed by oxidation of the palladium center by a brominating agent. The final step is a reductive elimination that forms the C-Br bond and regenerates the active Pd(II) catalyst. nih.gov This strategy offers the potential for high regioselectivity in complex molecules, which is often a challenge in traditional free-radical halogenation.

Copper-Catalyzed Cross-Coupling Methods (e.g., for Perfluoroalkylation via Alkyl Bromides)

Once synthesized, this compound serves as a valuable substrate in further transformations. Copper-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon bonds using tertiary alkyl halides. acs.org These methods provide a powerful platform for constructing molecules with quaternary carbon centers, which are common motifs in bioactive compounds. acs.orgsemanticscholar.org

Research has shown that copper catalysts, often in conjunction with specialized ligands like bidentate bis(cyclopropenimines), can effectively activate the C-Br bond in tertiary halides. acs.orgsemanticscholar.org This activation facilitates coupling with a variety of nucleophiles under mild conditions. semanticscholar.org While the prompt mentions perfluoroalkylation as an example, the utility is broad, encompassing coupling with aryl nucleophiles (e.g., anilines) and other carbon-based partners. acs.orgresearchgate.net The ability of this compound to participate in these reactions underscores its importance as a synthetic intermediate.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.eduepa.gov Key principles include maximizing atom economy and reducing the use of auxiliary substances like solvents. acs.org

Solvent-Free and Atom-Economical Methodologies

Atom Economy: This principle, central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgstudyrocket.co.uk The formula is:

Percent Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) × 100% libretexts.org

For the synthesis of alkyl bromides, addition reactions are inherently more atom-economical than substitution reactions. For instance, the hydrobromination of an alkene to form an alkyl bromide is 100% atom-economical in theory, as all atoms from the reactants (alkene and HBr) are incorporated into the single product. kccollege.ac.in In contrast, synthesizing an alkyl bromide from an alcohol using PBr₃ generates phosphorous acid as a byproduct, lowering the atom economy.

Table 2: Atom Economy Comparison for Alkyl Bromide Synthesis

Reaction Type Generic Equation Atom Economy Byproducts
Addition R-CH=CH₂ + HBr → R-CH(Br)-CH₃ 100% None

| Substitution | 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃ | < 100% | H₃PO₃ buecher.de |

Solvent-Free Methodologies: Eliminating volatile organic compounds (VOCs) as solvents is a primary goal of green chemistry. epa.gov Research has explored solvent-free procedures for converting alcohols into alkyl bromides. One such approach utilizes pyridinium-based ionic liquids, which can act as both the reagent and the reaction medium. researchgate.net For example, heating an alcohol with a 4-alkylpyridinium bromide in the presence of an acid catalyst like p-toluenesulphonic acid can produce the corresponding alkyl bromide without the need for a conventional solvent. This method presents a more environmentally benign alternative to traditional processes like the Appel reaction, which uses stoichiometric triphenylphosphine and generates significant phosphine oxide waste. researchgate.net

Sustainable Reagents and Reaction Conditions

The development of environmentally benign methods for the synthesis of alkyl halides is a significant focus in green chemistry. researchgate.net Traditional methods often involve harsh reagents and produce substantial waste. researchgate.net Modern sustainable approaches aim to mitigate these issues by employing greener reagents, milder reaction conditions, and improving atom economy.

One prominent green alternative for the conversion of alcohols to alkyl bromides involves the use of ionic liquids. researchgate.netresearchgate.net Pyridinium-based ionic liquids, for example, can be used in a solvent-free procedure to convert alcohols to alkyl bromides in the presence of p-toluenesulphonic acid. researchgate.net This method serves as an improved and environmentally friendly alternative to the classical Appel reaction, which typically uses triphenylphosphine and carbon tetrabromide, generating significant triphenylphosphine oxide waste. researchgate.netresearchgate.net

Other sustainable strategies focus on minimizing waste through catalysis and the use of heterogeneous reagents. For instance, the use of substoichiometric amounts of thiourea additives can mediate the halogenation of primary, secondary, and tertiary alcohols under mild conditions. organic-chemistry.org Another approach involves the in situ generation of halogenating species from the oxidation of halides with reagents like oxone or hydrogen peroxide, which produce non-toxic byproducts such as potassium sulfate or water. organic-chemistry.org Heterogeneous reagents like Silphos, a silica-based phosphine reagent, allow for the conversion of alcohols to alkyl bromides with the advantage of easy separation of the byproduct by simple filtration. organic-chemistry.org

Table 1: Sustainable Methods for Alkyl Bromide Synthesis from Alcohols

MethodReagentsKey AdvantagesReference
Ionic Liquid-Promoted ConversionPyridinium-based ionic liquids, p-toluenesulphonic acidSolvent-free, environmentally benign alternative to Appel reaction. researchgate.netresearchgate.net
Thiourea-Mediated HalogenationSubstoichiometric thiourea additives, halogen sourceMild conditions, applicable to primary, secondary, and tertiary alcohols. organic-chemistry.org
In Situ Halogenating Species GenerationOxone or H₂O₂, halide sourceGenerates non-toxic byproducts (e.g., water, potassium sulfate). organic-chemistry.org
Heterogeneous ReagentSilphos [P(Cl)₃₋ₙ(SiO₂)ₙ], molecular bromineEasy separation of byproduct via filtration, high to quantitative yields. organic-chemistry.org

Stereoselective Synthesis of Analogous Chiral Alkyl Bromidesresearchgate.net

The creation of chiral molecules with high enantioselectivity is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For alkyl bromides, where the bromine atom is attached to a stereocenter, several stereoselective synthetic strategies have been developed for analogous compounds.

Catalytic enantioselective methods are at the forefront of this field. For instance, an iodoarene-catalyzed enantioselective synthesis has been developed to produce enantioenriched, gem-difluorinated, secondary aliphatic bromides. nih.gov This transformation involves an oxidative rearrangement of α-bromostyrenes, using a chiral iodoarene catalyst to control the stereochemical outcome with high enantioselectivity. nih.gov

Another powerful strategy involves the catalytic enantioselective bromochlorination of unsaturated systems. researchgate.net This method utilizes a chiral Lewis base promoter, such as (DHQD)₂PHAL, to achieve enantioselective bromochlorination of chalcones with high enantiomeric ratios. researchgate.net The novelty of this approach lies in the use of thionyl chloride as a latent chloride source, activated by a small amount of a Lewis basic catalyst. researchgate.net This metal-free system provides access to vicinal bromochlorides with excellent regio- and diastereoselectivity. researchgate.net

For the synthesis of chiral tertiary alkyl halides, nickel-catalyzed enantioconvergent cross-coupling reactions of racemic tertiary alkyl electrophiles with organometallic nucleophiles represent a significant advancement. researchgate.net These methods allow for the construction of all-carbon quaternary stereocenters with good yield and enantioselectivity under mild conditions. researchgate.net Similarly, nickel/bis(oxazoline)-catalyzed stereoconvergent Negishi reactions of racemic α-halo-α-fluoroketones provide access to enantioenriched tertiary alkyl fluorides, demonstrating the potential for creating chiral tertiary centers adjacent to a halogen. acs.org

Table 2: Stereoselective Synthesis of Analogous Chiral Alkyl Bromides

MethodologySubstrate TypeCatalyst/PromoterKey FeaturesReference
Iodoarene-Catalyzed Enantioselective Synthesisα-BromostyrenesChiral iodoarene catalystGenerates enantioenriched, gem-difluorinated secondary alkyl bromides. nih.gov
Lewis Base-Catalyzed BromochlorinationUnsaturated systems (e.g., chalcones)Chiral Lewis base (e.g., (DHQD)₂PHAL)Metal-free, catalytic, high regio-, diastereo-, and enantioselectivity. researchgate.net
Nickel-Catalyzed Enantioconvergent CouplingRacemic tertiary alkyl electrophilesNickel-based chiral catalystConstructs all-carbon quaternary stereocenters. researchgate.net

Mechanistic Investigations and Reactivity of 1 Bromo 2,2,3,5 Tetramethylhexane

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The two primary mechanisms for this transformation are the SN1 (unimolecular) and S.sub>N2 (bimolecular) pathways.

The structure of 1-Bromo-2,2,3,5-tetramethylhexane, with its bulky tert-butyl-like group adjacent to the bromine-bearing carbon, plays a decisive role in determining the favored substitution mechanism. The SN2 mechanism requires a backside attack by the nucleophile on the carbon atom bonded to the leaving group. savemyexams.com In the case of this compound, the presence of the voluminous 2,2,3,5-tetramethylhexyl group creates significant steric hindrance, effectively shielding the electrophilic carbon from such an attack. libretexts.orgmasterorganicchemistry.com This steric impediment dramatically slows down the rate of any potential SN2 reaction, making this pathway highly unfavorable. libretexts.org

Conversely, the SN1 mechanism proceeds through a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. libretexts.org For tertiary alkyl halides like this compound, the resulting tertiary carbocation is relatively stable. libretexts.org The rate of the SN1 reaction is primarily dependent on the stability of this carbocation and is not significantly affected by the steric bulk in the starting material. libretexts.org Therefore, due to the severe steric hindrance hindering the SN2 pathway, this compound is expected to undergo nucleophilic substitution predominantly, if not exclusively, via the SN1 mechanism.

Table 1: Expected Relative Rates of Nucleophilic Substitution for this compound

Reaction TypeExpected Relative RateRationale
SN1 FavorableFormation of a stable tertiary carbocation. The rate is largely independent of steric hindrance in the substrate.
SN2 Highly UnfavorableSevere steric hindrance from the bulky alkyl group prevents backside attack by the nucleophile.

This table is generated based on established principles of nucleophilic substitution reactions and the specific structure of this compound.

The choice of solvent is a critical factor that can influence the competition between SN1 and SN2 reactions. researchgate.net Polar protic solvents, such as water, alcohols, and carboxylic acids, are capable of stabilizing the charged intermediates and transition states of the SN1 pathway through hydrogen bonding and their dielectric properties. researchgate.netkhanacademy.org This stabilization lowers the activation energy for the formation of the carbocation, thereby accelerating the SN1 reaction rate. researchgate.net

For this compound, where the SN1 pathway is already sterically favored, the use of a polar protic solvent would further promote this mechanism. Solvolysis, a reaction where the solvent acts as the nucleophile, is a common outcome for tertiary alkyl halides in polar protic solvents. researchgate.net

In contrast, polar aprotic solvents (e.g., acetone, DMSO) are less effective at solvating the leaving group and the resulting carbocation. researchgate.net While they can favor SN2 reactions by solvating the cation of the nucleophilic salt and leaving the anion more "naked" and reactive, the overwhelming steric hindrance of this compound would still prevent a significant SN2 reaction from occurring. masterorganicchemistry.com Therefore, even in a polar aprotic solvent, any substitution would likely proceed slowly via an SN1 mechanism.

Table 2: Predicted Influence of Solvent on Substitution Pathway for this compound

Solvent TypeEffect on SN1 PathwayEffect on SN2 PathwayPredicted Predominant Pathway
Polar Protic Rate enhanced due to stabilization of the carbocation intermediate.Pathway remains highly hindered and unfavorable.SN1
Polar Aprotic Slower rate compared to polar protic solvents, but still the viable pathway.Pathway remains highly hindered and unfavorable.SN1
Non-Polar Very slow rate due to lack of stabilization of the carbocation.Pathway remains highly hindered and unfavorable.Very slow SN1

This table is a predictive summary based on general principles of solvent effects in nucleophilic substitution reactions as applied to a sterically hindered tertiary alkyl bromide.

Elimination Reactions (E1 and E2)

Elimination reactions of alkyl halides lead to the formation of alkenes. The two main mechanisms are E1 (unimolecular) and E2 (bimolecular).

In the case of this compound, elimination can potentially lead to different alkene isomers, a concept known as regioselectivity. The major product is often predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.com However, in cases of significant steric hindrance, the Hofmann rule may prevail, leading to the formation of the less substituted alkene. youtube.com

For this compound, the possible elimination products would be 2,2,3,5-tetramethyl-1-hexene (Hofmann product) and 2,2,3,5-tetramethyl-2-hexene (Zaitsev product). Given the steric bulk around the tertiary carbon, a bulky base would likely favor the formation of the less sterically hindered terminal alkene (Hofmann product) by abstracting a proton from the less hindered primary carbon. khanacademy.orgpitt.edu

Stereoselectivity, the preferential formation of one stereoisomer over another (e.g., E/Z isomers), is also a key consideration. lumenlearning.com However, for the likely elimination products of this compound, stereoisomerism of the double bond is not a factor.

Elimination reactions often compete with substitution reactions. ksu.edu.sa For tertiary alkyl halides like this compound, the SN1 and E1 pathways are often in direct competition as they share a common carbocation intermediate. Current time information in Newcastle upon Tyne, GB. The ratio of substitution to elimination products can be influenced by the reaction conditions. Generally, higher temperatures favor elimination over substitution. Current time information in Newcastle upon Tyne, GB. The nature of the nucleophile/base also plays a crucial role. Strong, bulky bases that are poor nucleophiles, such as potassium tert-butoxide, will strongly favor the E2 pathway. masterorganicchemistry.comCurrent time information in Newcastle upon Tyne, GB. Weakly basic nucleophiles will favor a competition between SN1 and E1. Current time information in Newcastle upon Tyne, GB.

To optimize the formation of the elimination product from this compound, a strong, sterically hindered base and a higher reaction temperature would be the preferred conditions.

An alternative to base-mediated elimination is palladium-catalyzed dehydrohalogenation. This method has been shown to be effective for the synthesis of terminal olefins from alkyl bromides under mild, room-temperature conditions. nih.gov The mechanism typically involves an oxidative addition of the alkyl bromide to a Pd(0) complex, followed by β-hydride elimination to form the alkene and a palladium-hydrido-bromide species. This catalytic cycle offers a high degree of functional group tolerance. nih.gov For a sterically hindered substrate like this compound, this method could potentially provide a selective route to the terminal alkene, 2,2,3,5-tetramethyl-1-hexene, by leveraging the regioselectivity of the β-hydride elimination step. Mechanistic studies on similar systems have indicated that the rate-determining step can vary with the structure of the alkyl bromide.

Application of 1 Bromo 2,2,3,5 Tetramethylhexane in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The unique structure of 1-Bromo-2,2,3,5-tetramethylhexane, featuring multiple methyl groups that create a bulky and sterically demanding framework, positions it as a valuable, albeit conceptual, intermediate for the synthesis of complex organic molecules. The incorporation of such a sterically hindered moiety can be crucial in fields like medicinal chemistry and materials science, where molecular shape and volume significantly influence a compound's properties.

The primary nature of the alkyl bromide suggests that it would primarily undergo SN2-type reactions, although the significant steric hindrance from the adjacent quaternary and tertiary carbons would considerably slow down the reaction rate compared to less branched halides. lumenlearning.comrsc.org This moderated reactivity can be advantageous, potentially allowing for greater selectivity in complex synthetic sequences. The 2,2,3,5-tetramethylhexyl group can be considered a "super-neopentyl" analogue, providing substantial lipophilicity and steric bulk, which can be used to probe steric interactions in biological systems or to engineer specific physical properties in materials.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

A primary and fundamental application of an alkyl halide like this compound is its conversion into an organometallic reagent. These reagents invert the polarity of the functional carbon atom from electrophilic to nucleophilic, making them powerful tools for carbon-carbon bond formation. libretexts.orglibretexts.org

The most common of these is the Grignard reagent, formed by reacting the alkyl halide with magnesium metal in an ether-based solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.pubbyjus.com The hypothetical formation of (2,2,3,5-tetramethylhexyl)magnesium bromide would proceed as follows:

Reaction Scheme: Grignard Reagent Formation

Generated code

Computational and Theoretical Investigations of 1 Bromo 2,2,3,5 Tetramethylhexane

Molecular Modeling and Conformational Analysis

Molecular modeling serves as a powerful tool to visualize and understand the three-dimensional arrangement of atoms in 1-bromo-2,2,3,5-tetramethylhexane. Conformational analysis, a key aspect of this modeling, is particularly crucial for sterically congested molecules, as their chemical behavior is heavily influenced by the spatial disposition of their constituent groups.

The flexible single bonds in the hexane (B92381) backbone of this compound allow it to adopt numerous conformations. However, due to steric hindrance among the bulky methyl groups and the bromine atom, only a few of these conformations will be energetically favorable. Computational methods are employed to identify these low-energy conformers, which correspond to energy minima on the potential energy surface.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (Br-C1-C2-C3)Relative Energy (kcal/mol)Key Steric Interactions
Anti~180°0 (Reference)Minimized
Gauche 1~60°1.5Br...CH3 (at C3)
Gauche 2~-60°1.8Br...CH(CH3)2 (at C3)
Eclipsed~0°> 5.0High (Br eclipsed with C3 group)

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations for this molecule.

The defining feature of this compound is the significant steric strain arising from its highly branched structure. The presence of a quaternary carbon at the C2 position, adjacent to the carbon bearing the bromine atom, creates a sterically crowded environment. princeton.edunih.gov This steric hindrance has a profound impact on the molecule's geometry and reactivity.

Computational analysis can quantify this strain by comparing the calculated heat of formation of the molecule with that of a hypothetical, strain-free isomer. The difference in energy is attributed to steric strain. In this compound, the primary sources of strain include:

Gauche interactions: Unfavorable interactions between substituents on adjacent carbons.

1,3-diaxial-like interactions: In certain conformations, interactions between groups that are in a similar spatial relationship to 1,3-diaxial groups in cyclohexane.

Bond angle distortion: To alleviate steric clash, bond angles may deviate from the ideal tetrahedral angle of 109.5°.

This high degree of steric strain is a critical factor in determining the preferred reaction pathways for this molecule, often disfavoring mechanisms that require backside attack, such as the S(_N)2 reaction. msu.edu

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed and accurate description of the electronic structure and energetics of molecules like this compound. DFT methods are well-suited for studying the properties of the carbon-bromine moiety and for modeling reaction pathways. acs.orgrsc.org

DFT calculations can provide a wealth of information about the carbon-bromine (C-Br) bond. This includes the bond length, bond strength (through calculation of the bond dissociation energy), and the distribution of electron density. The C-Br bond is polar, with the more electronegative bromine atom drawing electron density from the carbon atom. This creates a partial positive charge on the carbon and a partial negative charge on the bromine, making the carbon atom electrophilic.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also provide insights into the molecule's reactivity. For an alkyl halide, the LUMO is typically associated with the (\sigma)* antibonding orbital of the C-Br bond. Nucleophilic attack often involves the interaction of the nucleophile's HOMO with the alkyl halide's LUMO.

Table 2: Calculated Properties of the C-Br Bond in a Model Hindered Alkyl Bromide

PropertyCalculated ValueSignificance
C-Br Bond Length~1.97 ÅLonger than in less hindered systems due to steric repulsion.
Bond Dissociation Energy~68 kcal/molReflects the energy required to break the bond homolytically.
Mulliken Charge on Br~ -0.25 eIndicates significant polarization of the bond.
LUMO Energy~ +0.5 eVA lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Note: These values are representative for a sterically hindered tertiary alkyl bromide and would need to be specifically calculated for this compound.

A significant advantage of quantum chemical calculations is the ability to locate and characterize the transition states of chemical reactions. rsc.org For this compound, the primary reaction pathways to consider are nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2).

S(_N)2 Transition State: Due to the extreme steric hindrance around the (\alpha)-carbon, the transition state for an S(_N)2 reaction, which requires backside attack by a nucleophile, would be exceptionally high in energy. msu.edulibretexts.org Calculations would confirm a very large activation barrier for this pathway.

S(_N)1/E1 Transition State: These reactions proceed through a common carbocation intermediate, formed by the departure of the bromide leaving group. The transition state leading to this intermediate resembles the carbocation itself. DFT calculations can model this transition state and the subsequent carbocation, providing insights into its stability. The highly substituted nature of the carbocation that would be formed from this compound suggests that it would be relatively stable, making these pathways viable.

E2 Transition State: The E2 reaction involves the concerted removal of a proton from a (\beta)-carbon and the departure of the bromide ion. The transition state requires a specific anti-periplanar arrangement of the proton and the leaving group. Calculations can determine the geometry and energy of this transition state.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for each potential reaction pathway can be constructed. This allows for the prediction of reaction rates and selectivity (i.e., the ratio of substitution to elimination products).

For this compound, these calculations would likely predict the following:

The S(_N)2 pathway is kinetically inaccessible due to a prohibitively high activation energy.

The S(_N)1 and E1 pathways are competitive, with their relative rates depending on the reaction conditions (solvent, temperature).

The E2 pathway is also a likely outcome, particularly with strong, sterically hindered bases that can more easily access a (\beta)-hydrogen than the sterically shielded (\alpha)-carbon.

The competition between substitution and elimination is a key aspect of alkyl halide reactivity. libretexts.orgmasterorganicchemistry.com Computational studies can quantify the energy barriers for each pathway, providing a theoretical basis for predicting the major product under a given set of conditions.

Molecular Dynamics Simulations for Understanding Solvent Effects and Molecular Mobility

However, no specific molecular dynamics simulation studies have been published for this compound. Such a study would involve:

System Setup: Defining a simulation box containing one or more molecules of this compound and a specified number of solvent molecules (e.g., water, ethanol, or a non-polar solvent).

Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM, OPLS) that accurately describes the inter- and intramolecular forces of the bromoalkane and the solvent.

Simulation and Analysis: Running the simulation for a sufficient length of time to allow the system to equilibrate and then collecting data on properties such as radial distribution functions to understand solvent structure around the solute, diffusion coefficients to quantify molecular mobility, and conformational changes of the molecule.

Without these dedicated studies, any discussion of solvent effects and molecular mobility for this compound remains purely hypothetical.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.org These predictive models are fundamental in fields like drug discovery and environmental toxicology. researchgate.net The core principle is that the structure of a molecule dictates its activity or properties. protoqsar.com

Development of Predictive Models for Reactivity Based on Structural Features

The development of a QSAR/QSPR model for the reactivity of this compound would require a dataset of structurally similar alkyl halides with experimentally determined reactivity data. The general steps to develop such a model include:

Data Collection: Assembling a dataset of compounds with known reactivities.

Descriptor Calculation: For each molecule in the dataset, a set of numerical parameters, known as molecular descriptors, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a mathematical relationship between the descriptors and the observed reactivity. pharmatutor.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. wikipedia.org

Currently, there are no published QSAR or QSPR models specifically developed for or including this compound. While general QSAR models for the reactivity of alkyl halides may exist, their applicability to this specific, highly branched structure would need to be validated. The development of a predictive model for its reactivity would necessitate new experimental data and a dedicated modeling study.

Future Research Directions and Emerging Challenges in 1 Bromo 2,2,3,5 Tetramethylhexane Chemistry

Development of Novel and Highly Selective Synthetic Routes to 1-Bromo-2,2,3,5-tetramethylhexane

The efficient and selective synthesis of this compound is a non-trivial endeavor due to its sterically congested nature. Future research in this area will likely focus on overcoming the inherent steric hindrance to develop novel and highly selective synthetic methodologies.

One promising avenue is the refinement of free-radical bromination of the parent alkane, 2,2,3,5-tetramethylhexane. Free-radical bromination is known for its high selectivity for tertiary C-H bonds. acs.orgorganic-chemistry.org Given that this compound is a tertiary bromide, this method holds considerable potential. However, challenges remain in controlling the reaction conditions to minimize the formation of side products arising from the bromination of other positions or multiple brominations. Future work could explore the use of novel radical initiators and reaction conditions to enhance selectivity.

Another key strategy involves the electrophilic addition of hydrogen bromide (HBr) to a corresponding highly branched alkene , such as 2,2,3,5-tetramethylhex-1-ene. According to Markovnikov's rule, the addition of HBr to an unsymmetrical alkene will result in the bromine atom attaching to the more substituted carbon, which in this case would yield the desired tertiary bromide. utexas.eduiitk.ac.in Research in this direction could focus on developing catalytic systems that facilitate this addition with high regioselectivity and yield, particularly for sterically demanding alkenes.

Furthermore, the synthesis of this compound from the corresponding alcohol, 2,2,3,5-tetramethylhexan-2-ol, presents another viable route. While traditional methods using phosphorus tribromide (PBr₃) are effective for primary and secondary alcohols, they are often less efficient for sterically hindered tertiary alcohols. msu.edu Future investigations could focus on the development of milder and more effective brominating agents that can overcome the steric barrier of the neopentyl-like structure.

Synthetic Route Key Principles & Challenges Potential Future Developments
Free-Radical Bromination High selectivity for tertiary C-H bonds. acs.orgorganic-chemistry.org Potential for side products.Novel radical initiators, optimized reaction conditions for enhanced selectivity.
Electrophilic Addition of HBr to Alkene Follows Markovnikov's rule to yield the tertiary bromide. utexas.eduiitk.ac.in Steric hindrance can slow the reaction.Development of efficient catalysts for regioselective addition to highly branched alkenes.
From the Corresponding Alcohol Traditional methods may be inefficient for hindered tertiary alcohols. msu.eduMilder and more potent brominating agents to overcome steric hindrance.

Exploration of Unconventional Reactivity Patterns in Highly Branched Alkyl Bromides

The extreme steric hindrance in this compound significantly impacts its reactivity, leading to unconventional patterns compared to less branched alkyl halides. A primary area of future research will be to explore and understand these unique behaviors.

The molecule is expected to be extremely unreactive in bimolecular nucleophilic substitution (Sₙ2) reactions . The bulky tert-butyl and isobutyl groups effectively shield the electrophilic carbon from backside attack by a nucleophile. libretexts.orgmsu.edu This pronounced steric hindrance makes Sₙ2 reactions exceptionally slow, if they occur at all. acs.org

Conversely, under conditions that favor unimolecular nucleophilic substitution (Sₙ1) reactions , this compound is prone to carbocation rearrangements . The initial formation of a tertiary carbocation upon departure of the bromide ion could be followed by hydride or alkyl shifts to form a more stable carbocationic intermediate, leading to a mixture of products. youtube.comlibretexts.orglumenlearning.com A key challenge and research focus will be to control these rearrangements or to exploit them for the synthesis of novel molecular scaffolds.

Elimination reactions, particularly bimolecular elimination (E2) , are also significantly influenced by the steric bulk. While E2 reactions are often competitive with Sₙ2, the steric hindrance around the alpha-carbon in this compound may favor elimination over substitution, especially with strong, sterically hindered bases. msu.edulibretexts.org The regioselectivity of these elimination reactions, governed by Zaitsev's or Hofmann's rule, will be an important area of investigation.

Reaction Type Expected Reactivity of this compound Future Research Focus
Sₙ2 Reaction Extremely slow to negligible due to severe steric hindrance. libretexts.orgmsu.eduacs.orgExploring the limits of Sₙ2 reactions with highly hindered substrates.
Sₙ1 Reaction Prone to carbocation rearrangements (hydride and alkyl shifts) leading to product mixtures. youtube.comlibretexts.orglumenlearning.comControlling or harnessing carbocation rearrangements for synthetic purposes.
E2 Reaction May be favored over substitution with strong, bulky bases. msu.edulibretexts.orgInvestigating the regioselectivity and stereoselectivity of elimination reactions.

Mechanistic Elucidation of Complex Catalytic Transformations Involving this compound

The steric bulk of this compound poses a significant challenge for its participation in catalytic transformations, particularly those involving organometallic intermediates. Future research will need to focus on elucidating the mechanisms of these complex reactions to overcome the steric barriers.

In catalytic cross-coupling reactions , such as Suzuki or Negishi couplings, the oxidative addition of the alkyl bromide to a low-valent metal center is often the rate-limiting step. The steric hindrance in this compound can make this step exceptionally difficult. mit.educore.ac.uk The development of highly active catalysts with sterically demanding ligands will be crucial for enabling such transformations. rsc.orgrsc.org Nickel-based catalysts, which have shown promise for the coupling of unactivated alkyl halides, may offer a viable path forward. rsc.orgresearchgate.net

The formation of a Grignard reagent from this compound is also expected to be challenging. The mechanism of Grignard reagent formation involves radical intermediates at the surface of the magnesium metal. utexas.edubyjus.com The bulky alkyl group may hinder the approach of the alkyl bromide to the magnesium surface, slowing down the reaction. Understanding the initiation and propagation steps of this reaction for highly hindered substrates will be key to optimizing the synthesis of the corresponding Grignard reagent.

Application in Niche Areas of Specialized Organic Synthesis

The unique structural properties of the 2,2,3,5-tetramethylhexyl group, which can be introduced using this compound, suggest potential applications in specialized areas of organic synthesis.

One such area is the use of this bulky alkyl group as a protecting group . chemistrytalk.org The steric bulk can effectively shield a nearby functional group from reacting, allowing for selective transformations elsewhere in the molecule. fiveable.meoup.com The stability of this group under various reaction conditions and the development of selective deprotection methods would be important research goals.

Furthermore, the highly branched and rigid nature of the 2,2,3,5-tetramethylhexyl scaffold could be exploited in the synthesis of non-planar and diamondoid-like molecules . These types of molecules have unique physical and electronic properties with potential applications in materials science and medicinal chemistry.

Advanced Analytical Methodologies for In-Situ Reaction Monitoring and Characterization of Intermediates (Methodology Focus)

To unravel the complex reaction mechanisms and optimize the synthesis and transformations of this compound, the development and application of advanced analytical methodologies are paramount. A particular focus will be on in-situ techniques that allow for real-time monitoring of reactions and the characterization of transient intermediates.

In-situ spectroscopic techniques , such as Near-Infrared (NIR) and Raman spectroscopy, are powerful tools for monitoring the progress of reactions involving organometallic species like Grignard reagents. acs.orgacs.orgmt.comresearchgate.net These methods can provide real-time data on the concentration of reactants, products, and intermediates without the need for sampling, which is particularly advantageous for air- and moisture-sensitive reactions. acs.org

The characterization of fleeting reaction intermediates , such as carbocations or organometallic species, is crucial for a deep mechanistic understanding. uni-goettingen.deacs.org Advanced mass spectrometry techniques and specialized NMR spectroscopic methods can be employed to detect and structurally elucidate these transient species. libretexts.orguni-goettingen.de

Analytical Methodology Application to this compound Chemistry Key Advantages
In-situ NIR and Raman Spectroscopy Real-time monitoring of Grignard reagent formation and catalytic cross-coupling reactions. acs.orgacs.orgmt.comresearchgate.netNon-invasive, real-time data acquisition, suitable for air-sensitive reactions.
Advanced Mass Spectrometry Identification and characterization of transient reaction intermediates. uni-goettingen.deuni-goettingen.deHigh sensitivity, provides molecular weight and structural information.
Specialized NMR Spectroscopy Elucidation of the structure of stable products and potentially observable intermediates. libretexts.orgProvides detailed structural information in solution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.